molecular formula C10H18O3 B585963 (Z)-3-Hydroxyhexadec-9-enoic acid CAS No. 1380229-35-5

(Z)-3-Hydroxyhexadec-9-enoic acid

Cat. No.: B585963
CAS No.: 1380229-35-5
M. Wt: 186.251
InChI Key: GXXUNSYEVIYFOY-PLNGDYQASA-N
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Description

(Z)-3-Hydroxyhexadec-9-enoic acid: is a fatty acid derivative characterized by the presence of a hydroxyl group at the third carbon and a double bond at the ninth carbon in the Z (cis) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Hydroxyhexadec-9-enoic acid typically involves the use of oleic acid as a starting material. The hydroxylation at the third carbon can be achieved through a series of reactions, including epoxidation followed by hydrolysis. The double bond at the ninth carbon is retained during these reactions. The reaction conditions often involve the use of catalysts such as m-chloroperbenzoic acid for epoxidation and acidic or basic conditions for hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that introduce the hydroxyl group and maintain the double bond configuration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-3-Hydroxyhexadec-9-enoic acid can undergo oxidation reactions, leading to the formation of keto derivatives.

    Reduction: The compound can be reduced to form saturated fatty acids by hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Acidic or basic catalysts are used for esterification and etherification reactions.

Major Products:

    Oxidation: Formation of 3-keto-9-hexadecenoic acid.

    Reduction: Formation of hexadecanoic acid.

    Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-3-Hydroxyhexadec-9-enoic acid serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Cell Membrane Studies: The compound is used in studies related to cell membrane structure and function due to its amphiphilic nature.

Medicine:

    Drug Development:

Industry:

    Biodegradable Polymers: Used in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of (Z)-3-Hydroxyhexadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group and the double bond play crucial roles in its binding affinity and reactivity. The compound can modulate enzyme activity by acting as a substrate or inhibitor, influencing metabolic pathways related to fatty acid metabolism.

Comparison with Similar Compounds

    Oleic Acid: Similar structure but lacks the hydroxyl group.

    Palmitoleic Acid: Similar structure but lacks the hydroxyl group and has a different double bond position.

Uniqueness:

  • The presence of both a hydroxyl group and a double bond in (Z)-3-Hydroxyhexadec-9-enoic acid makes it unique compared to other fatty acids. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions.

Properties

IUPAC Name

(Z)-3-hydroxyhexadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h7-8,15,17H,2-6,9-14H2,1H3,(H,18,19)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXDBAYVMLAWNT-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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